Glucocorticoid receptor agonist-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

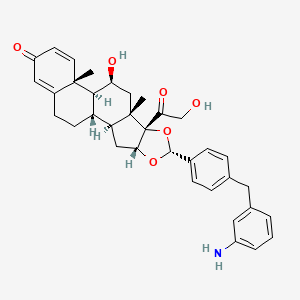

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEPSOPXQDGEHP-WWBNNTNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to a Prototypical Glocorticoid Receptor Agonist: Dexamethasone

<

Introduction

The term "Glucocorticoid receptor agonist-1" is a non-standard identifier. This guide will focus on a well-characterized, potent, and widely used synthetic glucocorticoid receptor (GR) agonist, Dexamethasone (B1670325), as a representative example. Dexamethasone serves as a cornerstone in treating a multitude of inflammatory and autoimmune disorders.[1][2] Its therapeutic efficacy is rooted in its high affinity for the glucocorticoid receptor, a ligand-dependent transcription factor that governs the expression of a vast array of genes.[3][4] This document provides a comprehensive overview of the chemical structure, pharmacological properties, and the molecular mechanisms of Dexamethasone, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Dexamethasone is a synthetic pregnane (B1235032) corticosteroid, chemically designated as (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one.[5] It is a fluorinated derivative of cortisol.[1]

Chemical Formula: C₂₂H₂₉FO₅[5][6]

Molecular Weight: 392.47 g/mol [6]

CAS Number: 50-02-2[6]

The structure of Dexamethasone is characterized by a fluorination at the 9α position and a methylation at the 16α position of the pregnane core. These modifications enhance its glucocorticoid potency and minimize its mineralocorticoid activity compared to endogenous cortisol.[1]

Quantitative Pharmacological Data

The interaction of Dexamethasone with the glucocorticoid receptor has been extensively quantified through various in vitro assays. The following tables summarize key pharmacological parameters.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 1.2 nM | Not Specified | [1] |

| 6.7 nM | Not Specified | [7] | |

| IC₅₀ (Binding) | 3.8 nM | Human IM9 cells | [8] |

| 38 nM | Not Specified | [7] | |

| EC₅₀ (Transactivation) | 30 nM | CHO-K1 cells (PathHunter assay) | [8] |

| 3.6 x 10⁻⁸ M | A549 cells (β₂-receptor transcription) | [9] | |

| ~260 pM | Human GR Reporter Cells | [10] | |

| EC₅₀ (Transrepression) | 2.2 x 10⁻⁹ M | A549 cells (GM-CSF release) | [9] |

| IC₅₀ (Transrepression) | 0.5 x 10⁻⁹ M | A549 cells (3xκB inhibition) | [9] |

Signaling Pathways

The biological effects of Dexamethasone are primarily mediated through its interaction with the cytosolic glucocorticoid receptor.[11] Upon binding, the receptor undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus.[12][13] In the nucleus, the activated GR dimerizes and modulates gene expression through two main genomic mechanisms: transactivation and transrepression.[13][14]

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin-1.[2][14]

-

Transrepression: The GR monomer can interact with and inhibit the activity of other transcription factors, such as NF-κB and AP-1, without direct DNA binding.[14] This prevents the transcription of pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α.[14][15]

Dexamethasone can also exert rapid, non-genomic effects through membrane-bound GRs, leading to the modulation of intracellular signaling cascades, including MAPK and JNK pathways.[11][14][15]

Figure 1. Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Binding)

This protocol outlines a method to determine the binding affinity of a test compound for the glucocorticoid receptor using a competitive binding assay with a fluorescently labeled glucocorticoid ligand.

Materials:

-

Recombinant human Glucocorticoid Receptor (GR)

-

Fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

GR Screening Buffer

-

Stabilizing Peptide

-

Dithiothreitol (DTT)

-

Test compound (e.g., Dexamethasone)

-

Microplate (e.g., 96-well)

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a Complete GR Screening Buffer by combining the GR Screening Buffer, Stabilizing Peptide, and DTT in distilled water.[16]

-

Prepare serial dilutions of the test compound in the Complete GR Screening Buffer directly in the microwell plate.[16]

-

Prepare a 4X solution of the fluorescent glucocorticoid ligand and a 4X solution of the GR in the Complete GR Screening Buffer.[16]

-

Add the 4X fluorescent ligand solution to each well containing the test compound dilutions and mix.

-

Add the 4X GR solution to each well and mix thoroughly.[16]

-

Include positive controls (e.g., a high concentration of unlabeled Dexamethasone) and negative controls (no competitor).[16]

-

Incubate the plate in the dark at room temperature for 2-4 hours.[16]

-

Measure the fluorescence polarization in each well using a plate reader.

-

The IC₅₀ value, which is the concentration of the test compound that causes a half-maximal shift in polarization, is determined from the resulting competition curve.[16] This value is indicative of the relative binding affinity of the test compound.

Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)

This protocol describes a cell-based assay to measure the ability of a compound to activate the glucocorticoid receptor and induce the transcription of a reporter gene.

Materials:

-

Mammalian cell line (e.g., A549, U2OS, or CHO-K1)[8]

-

Cell culture medium and supplements

-

Transfection reagent

-

Expression plasmid for the human glucocorticoid receptor (hGR)

-

Reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase)

-

Control plasmid for normalization (e.g., expressing Renilla luciferase)

-

Test compound (e.g., Dexamethasone)

-

Cell lysis buffer

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the hGR expression plasmid, the GRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.[17]

-

After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound.[17] Include a vehicle control.

-

Incubate the cells with the compound for an appropriate time (e.g., 18-24 hours).[10][17]

-

Lyse the cells and measure the luciferase activity using a luminometer.[10][17]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.

Figure 2. Experimental Workflow for GR Transactivation Assay.

Dexamethasone is a potent synthetic glucocorticoid receptor agonist with well-defined chemical and pharmacological properties. Its mechanism of action, involving both genomic and non-genomic pathways, leads to profound anti-inflammatory and immunosuppressive effects. The experimental protocols detailed in this guide provide a framework for the characterization of glucocorticoid receptor agonists, which is essential for the discovery and development of new therapeutics in this class.

References

- 1. Dexamethasone - Wikipedia [en.wikipedia.org]

- 2. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dexamethasone | CAS 50-02-2 | Glucocorticoid receptor ligand | StressMarq Biosciences Inc. [stressmarq.com]

- 7. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]

- 8. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 14. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 15. ClinPGx [clinpgx.org]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. benchchem.com [benchchem.com]

In Silico Modeling of Glucocorticoid Receptor Agonist Docking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for in silico modeling of Glucocorticoid Receptor (GR) agonist docking. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development who are interested in applying computational techniques to the study of GR-ligand interactions. The guide covers the fundamental aspects of GR structure and function, a detailed protocol for molecular docking using the widely accessible AutoDock Vina software, and a framework for interpreting the results.

Introduction to the Glucocorticoid Receptor

The Glucocorticoid Receptor (GR) is a member of the nuclear receptor superfamily and a crucial regulator of a wide array of physiological processes, including metabolism, inflammation, and immune response.[1] Upon binding to its cognate glucocorticoid ligands, the GR undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes.[2] This mechanism of action makes the GR a significant therapeutic target for a variety of inflammatory and autoimmune diseases.[3]

The GR protein is composed of several functional domains, with the Ligand Binding Domain (LBD) being of central importance for drug discovery. The LBD is responsible for recognizing and binding to glucocorticoid agonists, initiating the signaling cascade.[4] Understanding the molecular interactions between agonists and the GR LBD is therefore paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.

Principles of In Silico Modeling and Molecular Docking

In silico modeling encompasses a range of computational techniques used to simulate and study biological systems. Molecular docking is a key in silico method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This technique is instrumental in drug discovery for:

-

Predicting Binding Poses: Determining the most likely three-dimensional arrangement of a ligand within the receptor's binding site.

-

Estimating Binding Affinity: Calculating a docking score that serves as an approximation of the binding free energy, which can be correlated with experimental binding affinities (e.g., Ki, Kd, IC50).

-

Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits that are likely to bind to the target receptor.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the molecular basis of ligand recognition and guiding the optimization of lead compounds.

The docking process typically involves two main stages: sampling of the conformational space of the ligand within the binding site and scoring of the generated poses to rank them based on their predicted binding affinity.

Experimental Protocol: Docking a Glucocorticoid Receptor Agonist using AutoDock Vina

This section provides a detailed, step-by-step protocol for performing molecular docking of an agonist to the Glucocorticoid Receptor using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements

-

UCSF Chimera: A molecular visualization program used for preparing the receptor and ligand files.

-

AutoDock Vina: The molecular docking software.

-

A text editor: For creating and editing configuration files.

-

Protein Data Bank (PDB): A repository for the three-dimensional structural data of large biological molecules.

Step-by-Step Protocol

Step 1: Preparation of the Glucocorticoid Receptor Structure

-

Obtain the Receptor Structure: Download the crystal structure of the human Glucocorticoid Receptor LBD in complex with an agonist from the RCSB PDB. A suitable entry is PDB ID: 1M2Z , which contains the GR LBD bound to dexamethasone.[4]

-

Clean the PDB File: Open the PDB file in UCSF Chimera. Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands other than the agonist of interest. For this protocol, we will remove the coactivator peptide as well to focus on the ligand-receptor interaction.

-

Add Hydrogens and Charges: Use the "AddH" tool in Chimera to add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Then, use the "Add Charge" tool to assign partial charges to the protein atoms.

-

Save the Prepared Receptor: Save the cleaned and prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Preparation of the Agonist (Ligand) Structure

-

Obtain the Ligand Structure: The structure of the agonist can be obtained from a variety of sources, such as the PubChem database or by drawing it using a chemical drawing software like ChemDraw and saving it in a 3D format (e.g., SDF or MOL2). For this example, we will use a known GR agonist.

-

Load and Prepare the Ligand in Chimera: Open the ligand file in UCSF Chimera.

-

Add Hydrogens and Charges: Similar to the receptor, add hydrogens and assign Gasteiger charges to the ligand atoms.

-

Set Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process. This can be done using the "Dock Prep" tool in Chimera.

-

Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.

Step 3: Defining the Binding Site (Grid Box Generation)

-

Identify the Binding Pocket: The binding site is defined by a three-dimensional grid box. The location and dimensions of this box are critical for a successful docking simulation. For the GR, the binding pocket can be centered on the co-crystallized ligand (dexamethasone in PDB ID: 1M2Z).

-

Set Grid Box Parameters: In Chimera, with the prepared receptor and the original co-crystallized ligand loaded, use the "AutoDock Vina" tool to define the grid box. Center the box on the ligand and adjust the dimensions to encompass the entire binding pocket with some extra space (e.g., 2-3 Å) around it. Note down the center coordinates (x, y, z) and the size of the box in each dimension.

Step 4: Configuring and Running the AutoDock Vina Simulation

-

Create a Configuration File: Create a text file named conf.txt. This file will contain the input parameters for the AutoDock Vina simulation. An example configuration file is provided below:

-

Replace receptor.pdbqt and ligand.pdbqt with the names of your prepared files.

-

Replace the center_x, center_y, center_z, size_x, size_y, and size_z values with the parameters you determined in the previous step.

-

out specifies the output file for the docked poses.

-

log specifies the output file for the docking scores and other information.

-

-

Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your prepared files and the configuration file, and execute the following command:

Step 5: Analysis and Interpretation of Results

-

Examine the Log File: The log.txt file will contain a table of the predicted binding affinities (in kcal/mol) for the top-ranked docking poses. The lower the binding affinity value, the more favorable the predicted interaction.

-

Visualize the Docked Poses: Open the output.pdbqt file in UCSF Chimera along with the prepared receptor structure. This will allow you to visualize the predicted binding poses of the agonist within the GR's binding pocket.

-

Analyze Molecular Interactions: Analyze the interactions between the top-ranked pose of the agonist and the amino acid residues of the GR. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding.

-

Validation (Optional but Recommended): To validate the docking protocol, you can perform a re-docking experiment. This involves docking the co-crystallized ligand (dexamethasone) back into the receptor's binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å.[1][6]

Data Presentation: Quantitative Analysis of GR Agonist Docking

The following table summarizes in silico docking scores and experimentally determined binding affinities for a selection of known Glucocorticoid Receptor agonists. This data can be used as a reference for comparing the results of new docking simulations.

| Compound | Docking Score (kcal/mol) | Binding Affinity (IC50, nM) | Reference |

| Dexamethasone | -11.5 | 1.1 | [7] |

| Budesonide | -12.1 | 0.5 | [7] |

| Fluticasone Propionate | -12.8 | 0.2 | [7] |

| Mometasone Furoate | -13.2 | 0.1 | [7] |

| Ciclesonide | -12.5 | 0.8 | [7] |

| Beclomethasone Dipropionate | -11.9 | 0.4 | [3] |

| Prednisolone (B192156) | -10.8 | 7.0 | [8] |

| Cortisol | -10.2 | 43.0 | [9] |

Note: Docking scores are approximate and can vary depending on the specific software, scoring function, and protocol used. IC50 values are also dependent on the specific experimental conditions.

Visualization of Key Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate the GR signaling pathway and the in silico modeling workflow described in this guide.

Glucocorticoid Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Designing Selective Drug-like Molecular Glues for the Glucocorticoid Receptor/14-3-3 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rcsb.org [rcsb.org]

- 8. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. bindingdb.org [bindingdb.org]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Glucocorticoid Receptor Agonists

Disclaimer: "Glucocorticoid Receptor Agonist-1 (GRA-1)" is a generalized term and does not refer to a specific, publicly documented therapeutic agent. This guide provides a comprehensive overview of the core pharmacokinetic (PK) and pharmacodynamic (PD) principles of glucocorticoid receptor agonists, using well-characterized compounds as examples to illustrate data, experimental protocols, and signaling pathways.

Introduction to Glucocorticoid Receptor Agonists

Glucocorticoid receptor (GR) agonists are a cornerstone in the treatment of inflammatory and autoimmune diseases. They exert their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor, leading to the modulation of gene expression. The clinical efficacy and safety profile of a GR agonist are dictated by its pharmacokinetic properties—how the body processes the drug—and its pharmacodynamic properties—the drug's effect on the body. This document outlines the key PK/PD characteristics, the experimental methodologies used for their determination, and the underlying molecular mechanisms of action.

Pharmacokinetics (PK) of Glucocorticoid Receptor Agonists

The pharmacokinetic profile of a GR agonist determines its absorption, distribution, metabolism, and excretion (ADME), which in turn dictates the drug's concentration and duration of action at the target tissues.

Representative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for representative glucocorticoid receptor agonists. These values can vary based on the formulation, route of administration, and patient-specific factors.

| Parameter | Dexamethasone | Prednisolone |

| Bioavailability (Oral) | ~80-90% | ~80-100% |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 1-3 hours |

| Plasma Protein Binding | ~77% (to albumin) | ~90-95% (to albumin and transcortin) |

| Volume of Distribution (Vd) | 0.6-0.8 L/kg | 0.4-1.0 L/kg |

| Elimination Half-Life (t½) | 36-54 hours (biological) | 18-36 hours (biological) |

| Metabolism | Hepatic (CYP3A4) | Hepatic (hydroxylation and conjugation) |

| Primary Route of Excretion | Renal | Renal |

Standard Experimental Protocols for Pharmacokinetic Analysis

Protocol: Determining Plasma Concentration Over Time in a Preclinical Model

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Drug Administration: Administer the GR agonist intravenously (IV) and orally (PO) in separate groups at a defined dose (e.g., 5 mg/kg).

-

Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.

-

Sample Analysis (LC-MS/MS):

-

Protein precipitation is performed by adding acetonitrile (B52724) to the plasma samples.

-

The supernatant is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the drug concentration.

-

-

Data Analysis:

-

Plot plasma concentration versus time for both IV and PO administration.

-

Calculate key PK parameters (Cmax, Tmax, AUC, t½, Vd, and bioavailability) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Pharmacodynamics (PD) of Glucocorticoid Receptor Agonists

The pharmacodynamics of GR agonists describe their mechanism of action at the molecular and cellular levels, leading to the observed physiological effects.

Molecular Mechanism of Action

GR agonists function primarily through genomic and non-genomic pathways. The canonical genomic pathway involves the binding of the agonist to the cytoplasmic GR, leading to its translocation to the nucleus. In the nucleus, the GR-agonist complex can act as a transcription factor to either increase the expression of anti-inflammatory genes (transactivation) or decrease the expression of pro-inflammatory genes (transrepression).

Caption: Glucocorticoid receptor signaling pathway.

Representative Pharmacodynamic Data

The following table presents key pharmacodynamic parameters for representative glucocorticoid receptor agonists, highlighting their potency and efficacy.

| Parameter | Dexamethasone | Prednisolone |

| Receptor Binding Affinity (Ki) | ~5-10 nM | ~15-25 nM |

| Transactivation (EC50) | ~1-5 nM | ~10-20 nM |

| Transrepression (IC50) | ~0.1-1 nM | ~1-5 nM |

| In Vivo Anti-inflammatory Potency | High | Moderate |

Standard Experimental Protocols for Pharmacodynamic Analysis

Protocol: In Vitro Glucocorticoid Receptor Transactivation Assay

-

Cell Line: Use a human cell line (e.g., A549) stably transfected with a reporter construct containing a glucocorticoid response element (GRE) linked to a luciferase gene.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the GR agonist (e.g., from 1 pM to 10 µM) for 24 hours.

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate (e.g., luciferin).

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to a vehicle control.

-

Plot the normalized signal against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

-

Caption: Experimental workflow for a GR transactivation assay.

Conclusion

The therapeutic success of a glucocorticoid receptor agonist is a function of its integrated PK/PD profile. A desirable candidate typically exhibits high oral bioavailability, a half-life appropriate for the intended dosing regimen, and potent, selective GR-mediated transrepression of pro-inflammatory genes with minimized transactivation-related side effects. The experimental protocols detailed herein represent standard industry practices for characterizing these critical attributes in the drug development process.

The Quest for Safer Glucoriticoids: A Technical Deep Dive into the Discovery and History of Novel Glucocorticoid Receptor Agonists

For Immediate Release

A comprehensive whitepaper detailing the discovery, history, and mechanistic intricacies of novel glucocorticoid receptor agonists has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This in-depth technical guide provides a thorough examination of the evolution of these therapeutics, from traditional corticosteroids to the advent of selective glucocorticoid receptor modulators (SEGRAMs), with a focus on dissociating therapeutic anti-inflammatory effects from debilitating side effects.

Glucocorticoids have long been a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases.[1][2][3] Their potent anti-inflammatory and immunosuppressive properties have provided relief for millions. However, their clinical utility is often hampered by a significant burden of adverse effects, including metabolic dysregulation, bone density loss, and skin atrophy.[1][3] This critical challenge has propelled a decades-long search for safer alternatives, culminating in the development of novel glucocorticoid receptor (GR) agonists designed to offer a more favorable therapeutic index.

The foundational hypothesis driving this research is the dissociation of the GR's downstream signaling pathways: transactivation and transrepression.[2][3] The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, where the GR interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1.[3][4] Conversely, many of the undesirable side effects are linked to transactivation, a process involving the direct binding of GR dimers to glucocorticoid response elements (GREs) in the DNA, leading to the upregulation of certain genes.[3]

The pursuit of "dissociated" GR ligands, which preferentially induce transrepression over transactivation, has led to the emergence of Selective Glucocorticoid Receptor Agonists and Modulators (SEGRAMs).[1][5] These compounds, encompassing both steroidal and non-steroidal scaffolds, represent a paradigm shift in glucocorticoid therapy. This whitepaper will explore the historical progression of these agents, from early steroidal derivatives to the rationally designed non-steroidal molecules that have entered clinical investigation.

Key Developments in Novel Glucocorticoid Receptor Agonists

The journey towards safer glucocorticoids has been marked by several key milestones:

-

Early Steroidal Modifications: Initial efforts focused on modifying the classic steroid backbone to enhance anti-inflammatory potency and reduce mineralocorticoid receptor cross-reactivity.[6]

-

The "Dissociation" Hypothesis: The discovery in the 1990s that the transactivation and transrepression mechanisms of the GR were distinct provided the theoretical framework for developing dissociated agonists.[7]

-

Emergence of Non-Steroidal Scaffolds: The 2000s saw a surge in the discovery of non-steroidal SEGRAMs, offering novel pharmacophores with the potential for improved selectivity.[5][6]

-

Clinical Candidates: Several non-steroidal SEGRAMs have advanced into clinical trials, including compounds like AZD5423, AZD9567, and fosdagrocorat, demonstrating the viability of this approach.[1] One such example is GRM-01, a novel, orally available, non-steroidal SEGRAM that has shown a promising preclinical profile with separation of transrepression from transactivation.[8] Vamorolone, a "dissociative steroid," received marketing approval in 2024, validating the strategy of altering the transrepression-transactivation profile.[9]

This guide will provide a granular look at the preclinical and clinical data for key novel GR agonists, with a focus on quantitative comparisons of their binding affinities, selectivity, and functional activities.

Glucocorticoid Receptor Signaling Pathways

The biological effects of glucocorticoids are mediated by the glucocorticoid receptor, a ligand-activated transcription factor.[10] In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, and immunophilins.[11] Upon ligand binding, the GR undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.

dot

Caption: Glucocorticoid Receptor (GR) Signaling Pathways.

Quantitative Comparison of Novel Glucocorticoid Receptor Agonists

A critical aspect of developing novel GR agonists is the quantitative assessment of their binding and functional properties. The following table summarizes key in vitro data for a selection of these compounds compared to the classic glucocorticoid, prednisolone.

| Compound | GR Binding Affinity (Ki, nM) | Receptor Selectivity (PR/MR vs GR) | Transactivation (EC50, nM) | Transactivation Efficacy (%) | Transrepression (IC50, nM) | Transrepression Efficacy (%) |

| Prednisolone | 24.3[12] | - | 24.3[12] | 80.5[12] | - | - |

| GRM-01 | 12[12] | PR: >308x, MR: >833x[12] | 60.2[12] | 31.8[12] | - | - |

| ZK 216348 | - | - | ~60x less potent than Prednisolone | - | ~2x less potent than Prednisolone | Lower than Prednisolone |

| AZD9567 | 3.8[13] | MR: 104x lower affinity than Prednisolone[14] | - | Partial Agonist | - | Full Agonist |

Data for ZK 216348 is presented qualitatively as per the source.[3]

Experimental Protocols

The characterization of novel GR agonists relies on a suite of standardized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of a test compound for the human glucocorticoid receptor.

Methodology:

-

Reagents and Materials: Recombinant human GR, [3H]-Dexamethasone (radioligand), assay buffer, test compound, reference compound (e.g., Dexamethasone), 96-well filter plates, scintillation fluid.

-

Procedure: a. Prepare serial dilutions of the test compound and the reference compound. b. In a 96-well plate, add the assay buffer, recombinant human GR, and [3H]-Dexamethasone. c. Add the diluted test compound or reference compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Dexamethasone). d. Incubate the plate at 4°C for 18 hours to reach equilibrium. e. Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand. f. Allow the filters to dry, then add scintillation fluid to each well. g. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: a. Calculate the percent inhibition of radioligand binding for each concentration of the test compound. b. Determine the IC50 value by non-linear regression analysis of the concentration-response curve. c. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

GR Transactivation Assay (Luciferase Reporter Gene Assay)

Objective: To measure the ability of a test compound to activate GR-mediated gene transcription.

Methodology:

-

Cell Line: A human cell line (e.g., HEK293 or HeLa) stably or transiently transfected with an expression vector for human GR and a reporter plasmid containing multiple GREs upstream of a luciferase gene (e.g., MMTV-luc).

-

Procedure: a. Seed the transfected cells in a 96-well plate and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist (e.g., Dexamethasone). c. Incubate the cells for 18-24 hours. d. Lyse the cells and add the luciferase assay reagent. e. Measure the luminescence in each well using a luminometer.

-

Data Analysis: a. Calculate the fold induction of luciferase activity relative to the vehicle control. b. Determine the EC50 value and the maximum efficacy (Emax) from the dose-response curve.

GR Transrepression Assay (NF-κB Inhibition)

Objective: To measure the ability of a test compound to inhibit NF-κB-mediated gene transcription.

Methodology:

-

Cell Line: A human cell line (e.g., A549 or THP-1) transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

-

Procedure: a. Seed the transfected cells in a 96-well plate. b. Pre-treat the cells with serial dilutions of the test compound or a reference compound for 1 hour. c. Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). d. Incubate for a further 6-8 hours. e. Lyse the cells and measure luciferase activity.

-

Data Analysis: a. Calculate the percent inhibition of TNF-α or LPS-induced luciferase activity. b. Determine the IC50 value from the dose-response curve.

Cytokine Release Assay

Objective: To measure the inhibitory effect of a test compound on the release of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

-

Procedure: a. Plate the cells in a 96-well plate. b. Pre-incubate the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with an inflammatory stimulus (e.g., LPS). d. Incubate for 18-24 hours. e. Collect the cell culture supernatant. f. Measure the concentration of a specific cytokine (e.g., IL-6, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: a. Calculate the percentage of inhibition of cytokine release for each concentration of the test compound. b. Determine the IC50 value from the dose-response curve.

A Typical Drug Discovery Workflow for Novel GR Agonists

The discovery of novel GR agonists follows a structured and iterative process, from initial screening to the identification of a clinical candidate.

dot

Caption: A typical drug discovery workflow for novel GR agonists.

Future Directions

The development of novel glucocorticoid receptor agonists with an improved therapeutic index remains a significant goal in medicine. Future research will likely focus on:

-

Tissue- and Cell-Specific Targeting: Designing GR modulators that selectively act on immune cells while sparing metabolic tissues.

-

Elucidating Complex Signaling Networks: A deeper understanding of the crosstalk between GR and other signaling pathways will enable the design of more refined therapeutics.

-

Personalized Medicine: Identifying biomarkers that can predict a patient's response to a particular SEGRAM, allowing for more tailored treatment strategies.

This whitepaper serves as a foundational document for those engaged in the research and development of the next generation of glucocorticoid therapies. By providing a comprehensive overview of the history, mechanisms, and experimental methodologies, it aims to accelerate the discovery of safer and more effective treatments for inflammatory and autoimmune diseases.

References

- 1. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for an in vitro assay to study HIV-1 Tat methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]

- 11. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Differential regulation of the glucocorticoid receptor in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

transactivation vs transrepression activity of Glucocorticoid receptor agonist-1

An In-depth Technical Guide to the Transactivation and Transrepression Activity of Glucocorticoid Receptor Agonist-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic efficacy of glucocorticoids is primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates gene expression through two main pathways: transactivation and transrepression. While both contribute to its physiological effects, transrepression is largely responsible for the anti-inflammatory actions, whereas transactivation is often linked to undesirable metabolic side effects[1][2]. The development of selective glucocorticoid receptor agonists (SEGRAs) that preferentially engage the transrepression pathway represents a significant therapeutic goal. This guide provides an in-depth technical overview of the molecular mechanisms of GR transactivation and transrepression, and presents detailed experimental protocols to characterize the activity of a novel compound, this compound (GR Agonist-1). Quantitative data are presented to illustrate its profile as a dissociated agonist with a preference for transrepression.

Molecular Mechanisms of Glucocorticoid Receptor Action

The biological effects of glucocorticoids are mediated by the intracellular GR. In its inactive state, GR resides in the cytoplasm within a multiprotein complex including heat shock proteins (HSPs)[3]. Upon agonist binding, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus to regulate gene expression[3][4][5].

Transactivation Pathway

In the nucleus, two agonist-bound GR molecules form a homodimer, which then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes[5][6]. This binding event recruits co-activators and the general transcription machinery, leading to the initiation of gene transcription[2]. This process, termed transactivation, is responsible for the expression of various metabolic and anti-inflammatory proteins[1][7]. However, the transactivation of certain genes, such as tyrosine aminotransferase (TAT), is also associated with metabolic side effects[1].

Transrepression Pathway

The primary anti-inflammatory effects of glucocorticoids are mediated through transrepression[1][8]. In this mechanism, the activated GR, typically as a monomer, does not directly bind to DNA. Instead, it physically interacts with and inhibits pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1)[3][5][9]. This "tethering" action prevents these factors from binding to their respective DNA response elements and driving the expression of inflammatory genes like interleukins (IL-6, IL-8) and cytokines[1][4].

Experimental Evaluation of GR Agonist-1

To characterize the activity profile of GR Agonist-1, a series of in vitro assays are employed to quantify its effects on both transactivation and transrepression pathways. Dexamethasone, a potent glucocorticoid, is used as a reference compound.

Protocols for Assessing Transactivation

2.1.1 GRE-Driven Luciferase Reporter Assay

This assay quantifies the ability of an agonist to induce gene expression via direct GR-GRE binding.[7][10]

-

Cell Line: Human A549 lung carcinoma cells, stably transfected with a reporter construct containing multiple GREs upstream of a luciferase gene (2xGRE-luc).

-

Protocol:

-

Seed 2xGRE-luc A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of GR Agonist-1 and Dexamethasone (e.g., from 1 pM to 1 µM) in serum-free media.

-

Replace the culture medium with media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 6 hours at 37°C in a CO₂ incubator.

-

Lyse the cells using a suitable lysis buffer (e.g., Promega Reporter Lysis Buffer).

-

Measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize data to the maximal response of a saturating concentration of Dexamethasone (1 µM) and plot dose-response curves to determine EC₅₀ values.

-

2.1.2 qPCR for Endogenous Transactivated Gene Expression

This method measures the induction of a known GR target gene, providing a physiologically relevant readout of transactivation.

-

Cell Line: H4-II-E-C3 rat hepatoma cells (endogenously expressing Tyrosine Aminotransferase, TAT).

-

Protocol:

-

Plate H4-II-E-C3 cells in a 12-well plate and grow to 80-90% confluency.

-

Treat cells with various concentrations of GR Agonist-1 or Dexamethasone for 24 hours.

-

Harvest cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for the TAT gene and a stable housekeeping gene (e.g., GAPDH) for normalization.[6][11][12]

-

Calculate the fold change in TAT mRNA expression relative to the vehicle-treated control using the ΔΔCt method.[13]

-

Plot fold change against compound concentration to determine EC₅₀ values.

-

Protocols for Assessing Transrepression

2.2.1 NF-κB-Driven Luciferase Reporter Assay

This assay measures the ability of an agonist to repress the transcriptional activity of NF-κB following an inflammatory stimulus.[7][9]

-

Cell Line: A549 cells transiently co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Protocol:

-

Seed A549 cells in a 96-well plate. After 24 hours, transfect the cells with the reporter plasmids using a suitable transfection reagent.

-

Allow 18-24 hours for reporter gene expression.

-

Pre-treat the cells with serial dilutions of GR Agonist-1 or Dexamethasone for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., 1 ng/mL IL-1β or 10 ng/mL TNF-α) to activate the NF-κB pathway. Include an unstimulated control.

-

Incubate for an additional 6 hours.

-

Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[10]

-

Calculate the normalized NF-κB activity (Firefly/Renilla ratio) and express it as a percentage of the IL-1β-stimulated control.

-

Plot the percentage of inhibition against compound concentration to determine IC₅₀ values.

-

2.2.2 qPCR for Endogenous Pro-inflammatory Gene Expression

This assay quantifies the repression of key inflammatory genes in response to agonist treatment.

-

Cell Line: THP-1 human monocytic cells.

-

Protocol:

-

Plate THP-1 cells and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Pre-treat the differentiated cells with GR Agonist-1 or Dexamethasone for 1 hour.

-

Stimulate inflammation by adding Lipopolysaccharide (LPS) at 100 ng/mL.

-

Incubate for 4 hours.

-

Harvest cells, extract total RNA, and perform qPCR as described in section 2.1.2, using primers for IL-8 and a housekeeping gene.

-

Calculate the fold change in IL-8 mRNA expression and determine the IC₅₀ for repression.

-

Protocol for Assessing GR-Protein Interaction

2.3.1 Co-Immunoprecipitation (Co-IP) of GR and NF-κB

Co-IP is used to confirm the physical interaction between GR and the p65 subunit of NF-κB, a key mechanism of transrepression.[14][15]

-

Cell Line: Differentiated THP-1 cells.

-

Protocol:

-

Culture and treat cells as described in section 2.2.2 (LPS stimulation with or without agonist pre-treatment).

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate overnight at 4°C with an antibody against the p65 subunit of NF-κB. A control sample with a non-specific IgG antibody should be included.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against GR to detect its presence in the p65 immunoprecipitate.

-

Quantitative Data Analysis

The following tables summarize the hypothetical quantitative data for GR Agonist-1 in comparison to Dexamethasone.

Table 1: Transactivation Activity of GR Agonist-1 vs. Dexamethasone

| Parameter | Assay | GR Agonist-1 | Dexamethasone |

| EC₅₀ (nM) | GRE-Luciferase Reporter | 8.5 | 0.5 |

| Eₘₐₓ (% of Dex) | GRE-Luciferase Reporter | 35% | 100% |

| EC₅₀ (nM) | TAT Gene Expression (qPCR) | 350 | 3.6[9] |

| Eₘₐₓ (Fold Induction) | TAT Gene Expression (qPCR) | 4-fold | 15-fold |

Table 2: Transrepression Activity of GR Agonist-1 vs. Dexamethasone

| Parameter | Assay | GR Agonist-1 | Dexamethasone |

| IC₅₀ (nM) | NF-κB Luciferase Reporter | 0.9 | 0.5[9] |

| Iₘₐₓ (% Inhibition) | NF-κB Luciferase Reporter | 95% | 98% |

| IC₅₀ (nM) | IL-8 Gene Expression (qPCR) | 1.5 | 2.2[9] |

| Iₘₐₓ (% Inhibition) | IL-8 Gene Expression (qPCR) | 92% | 95% |

Table 3: Dissociation Index

The dissociation index is calculated as the ratio of EC₅₀ (transactivation) to IC₅₀ (transrepression). A higher index indicates greater selectivity for transrepression.

| Compound | Dissociation Index (EC₅₀ TAT / IC₅₀ IL-8) |

| GR Agonist-1 | 233 |

| Dexamethasone | 1.6 |

Interpretation and Conclusion

The data presented demonstrate that GR Agonist-1 is a potent modulator of the glucocorticoid receptor. In transrepression assays, it exhibits high potency, with IC₅₀ values comparable to the reference compound Dexamethasone for inhibiting NF-κB activity and IL-8 expression.

Crucially, in transactivation assays, GR Agonist-1 is significantly less potent and displays lower maximal efficacy compared to Dexamethasone. The EC₅₀ for TAT gene induction is over 350-fold higher than its IC₅₀ for IL-8 repression. This is reflected in a large dissociation index of 233, starkly contrasting with the index of 1.6 for Dexamethasone.

This profile characterizes this compound as a selective glucocorticoid receptor agonist (SEGRA). Its ability to potently suppress inflammatory pathways while only weakly activating the transactivation pathways linked to side effects suggests a potentially improved therapeutic window.[1][16] Such compounds represent a promising class of anti-inflammatory agents with a reduced risk of inducing adverse effects like steroid-induced diabetes or osteoporosis[1][17]. Further investigation into the in vivo efficacy and safety profile of GR Agonist-1 is warranted based on these compelling in vitro findings.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. What are GR agonists and how do they work? [synapse.patsnap.com]

- 5. atsjournals.org [atsjournals.org]

- 6. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 8. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. researchgate.net [researchgate.net]

- 12. bioradiations.com [bioradiations.com]

- 13. pnas.org [pnas.org]

- 14. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

- 15. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 16. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis for Selective Glucocorticoid Receptor Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of selectivity for agonists targeting the Glucocorticoid Receptor (GR). It provides a comprehensive overview of the structural and mechanistic factors that differentiate selective from non-selective GR agonists, with a focus on the implications for drug design and development. This document details the key experimental protocols used to characterize these compounds, presents quantitative data for comparative analysis, and visualizes the critical signaling pathways involved.

Introduction to Glucocorticoid Receptor Signaling and Selectivity

The Glucocorticoid Receptor is a ligand-activated transcription factor that plays a crucial role in a wide array of physiological processes, including metabolism, immune response, and stress homeostasis.[1] Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes through two primary mechanisms: transactivation and transrepression.[2]

-

Transactivation: In this process, ligand-bound GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the recruitment of co-activators and subsequent upregulation of gene expression.[3] While this mechanism is responsible for some of the anti-inflammatory effects of glucocorticoids, it is also heavily associated with the numerous side effects of these therapies, such as metabolic dysregulation and osteoporosis.[4]

-

Transrepression: Here, a GR monomer interacts with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This interaction inhibits the activity of these pro-inflammatory transcription factors, leading to the downregulation of inflammatory genes.[2] This mechanism is believed to be the primary driver of the anti-inflammatory and immunosuppressive effects of glucocorticoids.[4]

The central hypothesis in the development of selective GR agonists (SEGRAs) or modulators (SEGRAMs) is the "dissociation" of these two mechanisms. The goal is to design ligands that preferentially induce transrepression while having minimal transactivation activity, thereby retaining the therapeutic anti-inflammatory benefits while reducing the side-effect profile.[4] The molecular basis for this selectivity lies in the unique conformational changes induced in the GR upon ligand binding, which in turn dictates the receptor's ability to dimerize, bind to different DNA elements, and recruit specific coregulatory proteins.[5]

Quantitative Analysis of GR Agonist Activity

The characterization of GR agonists relies on quantitative in vitro assays to determine their binding affinity, potency, and efficacy in both transactivation and transrepression pathways. The data below is compiled for a representative selective GR agonist, GRM-01, and several non-selective agonists for comparison.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Type | Receptor | Binding Affinity (Ki, nM) |

| GRM-01[6][7] | Selective Agonist | Human GR | 12 |

| Human PR | 3,700 | ||

| Human MR | >10,000 | ||

| Prednisolone[6][7] | Non-selective Agonist | Human GR | High |

| Human PR | Weak | ||

| Human MR | High | ||

| Dexamethasone[8] | Non-selective Agonist | Human GR | 5.5 |

| ZK 216348[3] | Selective Agonist | Human GR | Similar to Dexamethasone (B1670325) |

| Human PR | - | ||

| Human MR | - |

Table 2: In Vitro Functional Activity of GR Agonists

| Compound | Assay Type | Cell Line | Endpoint | Potency (EC50/IC50, nM) | Efficacy (% of control) |

| GRM-01 [6][9] | GR Transactivation | - | Reporter Gene | EC50 = 60.2 | 31.8% (vs. Prednisolone) |

| TAT Induction | HepG2 | TAT Activity | - | 14.0% (vs. Prednisolone) | |

| TNF-α Inhibition | Human Whole Blood | TNF-α Release | IC50 = 13.6 (free) | - | |

| Prednisolone [6][9] | GR Transactivation | - | Reporter Gene | EC50 = 24.3 | 80.5% |

| TAT Induction | HepG2 | TAT Activity | - | 92.4% | |

| TNF-α Inhibition | Human Whole Blood | TNF-α Release | IC50 = 3.1 (free) | - | |

| AZD9567 [2] | GR Transactivation | - | Reporter Gene | - | Partial Agonist |

| TNF-α Inhibition | Human Whole Blood | TNF-α Release | IC50 = 3.8 | - | |

| Dexamethasone [2][10] | GR Transactivation | - | β2-receptor induction | EC50 = 36 | - |

| GM-CSF Inhibition | A549 | GM-CSF Release | EC50 = 2.2 | - | |

| NF-κB Inhibition | - | 3xκB Reporter | IC50 = 0.5 | - | |

| Budesonide [2][10] | GR Transactivation | - | β2-receptor induction | EC50 = 1.1 | - |

| GM-CSF Inhibition | A549 | GM-CSF Release | EC50 = 0.05 | - | |

| NF-κB Inhibition | - | 3xκB Reporter | IC50 = 0.027 | - | |

| Fluticasone Propionate [2][10] | GR Transactivation | - | β2-receptor induction | EC50 = 0.98 | - |

| GM-CSF Inhibition | A549 | GM-CSF Release | EC50 = 0.018 | - | |

| NF-κB Inhibition | - | 3xκB Reporter | IC50 = 0.005 | - |

Signaling Pathways and the Mechanism of Selectivity

The selectivity of a GR agonist is determined by the specific conformation it induces in the GR's ligand-binding domain (LBD). This conformation dictates the exposure of surfaces required for dimerization and for the recruitment of a diverse array of coregulatory proteins.

Transactivation Pathway (Non-Selective Agonists):

Full agonists like dexamethasone promote a GR conformation that favors homodimerization and the recruitment of co-activator complexes, such as the p160 family (SRC-1, SRC-2/TIF2, SRC-3) and histone acetyltransferases (HATs) like CBP/p300.[11] This complex then binds to GREs in the promoter regions of target genes, leading to chromatin remodeling and robust gene transcription.

Transrepression Pathway (Favored by Selective Agonists):

Selective GR agonists induce a different GR conformation. This conformation is less favorable for homodimerization but still allows the GR monomer to interact with other DNA-bound transcription factors like NF-κB.[12] Crucially, this selective conformation can favor the recruitment of co-repressor complexes, such as those containing NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), which in turn recruit histone deacetylases (HDACs) to repress inflammatory gene expression.[13] Some selective agonists may also reduce the recruitment of essential co-activators like p300/CBP and the mediator complex, further biasing the cellular response towards transrepression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity of GR agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the Glucocorticoid Receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled GR ligand (e.g., [³H]-dexamethasone) for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

-

Purified human GR or cell lysate containing GR.

-

[³H]-dexamethasone.

-

Unlabeled dexamethasone (for determining non-specific binding).

-

Test compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4).

-

Scintillation fluid.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and unlabeled dexamethasone in assay buffer.

-

Binding Reaction: In a 96-well plate, add the GR preparation, a fixed concentration of [³H]-dexamethasone (typically at its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through GF/C filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

GR Transactivation Luciferase Reporter Assay

Objective: To measure the ability of a test compound to activate GR-mediated gene transcription.

Principle: Cells are co-transfected with a GR expression vector and a reporter vector containing a luciferase gene under the control of a promoter with multiple GREs. GR activation by an agonist leads to the production of luciferase, which can be quantified by measuring luminescence.

Materials:

-

Mammalian cell line (e.g., HEK293 or A549).

-

Human GR expression plasmid.

-

GRE-luciferase reporter plasmid.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Test compound and reference agonist (e.g., dexamethasone).

-

Cell culture medium and reagents.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the GR expression plasmid, GRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or reference agonist. Include a vehicle control.

-

Incubation: Incubate the cells for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and add lysis buffer.

-

Luminescence Measurement: Add luciferase assay substrate to the cell lysate and measure firefly luminescence using a luminometer. Then, add the substrate for the normalization reporter and measure its luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luminescence against the log concentration of the compound to determine the EC50 and maximal efficacy (Emax).

NF-κB Transrepression Assay

Objective: To measure the ability of a test compound to inhibit NF-κB-mediated gene transcription via GR activation.

Principle: This assay is similar to the transactivation assay, but uses a reporter construct where luciferase expression is driven by an NF-κB-dependent promoter. Cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, and the ability of the GR agonist to repress this activation is measured as a decrease in luminescence.

Materials:

-

Mammalian cell line (e.g., A549).

-

Human GR expression plasmid.

-

NF-κB-luciferase reporter plasmid.

-

Normalization control plasmid.

-

Transfection reagent.

-

TNF-α or other NF-κB activator.

-

Test compound and reference agonist.

-

Cell culture medium and reagents.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect cells with the GR, NF-κB-luciferase, and normalization plasmids as described above.

-

Compound Pre-treatment: After 24 hours, pre-treat the cells with serial dilutions of the test compound or reference agonist for 1-2 hours.

-

Inflammatory Stimulus: Add an NF-κB activator (e.g., TNF-α) to all wells except the unstimulated control.

-

Incubation: Incubate for a further 6-8 hours.

-

Lysis and Luminescence Measurement: Perform cell lysis and measure luciferase activity as described for the transactivation assay.

-

Data Analysis: Normalize the luciferase activity and plot the percentage of inhibition of TNF-α-induced activity against the log concentration of the compound to determine the IC50.

Conclusion

The quest for safer glucocorticoid therapies has driven extensive research into the molecular basis of GR agonist selectivity. The development of SEGRAMs, which preferentially activate the transrepression pathway over the transactivation pathway, represents a promising strategy to separate the desired anti-inflammatory effects from the adverse metabolic and systemic side effects. This selectivity is achieved through subtle, ligand-specific alterations in the conformation of the glucocorticoid receptor, which in turn modulates its interactions with DNA and a complex network of coregulatory proteins. A thorough understanding of these molecular mechanisms, coupled with robust quantitative in vitro and in vivo characterization, is essential for the successful design and development of the next generation of safer and more effective anti-inflammatory drugs.

References

- 1. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor condensates link DNA-dependent receptor dimerization and transcriptional transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Biologist’s Guide to the Glucocorticoid Receptor’s Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and regulation of nuclear receptor coactivators in glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystallization of the human glucocorticoid receptor ligand binding domain: a step towards selective glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Role of co-activators and co-repressors in the mechanism of steroid/thyroid receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The structural basis of direct glucocorticoid-mediated transrepression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Arylpyrazole-Based Glucocorticoid Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of non-steroidal, arylpyrazole-based glucocorticoid receptor (GR) agonists. These compounds represent a significant advancement in the quest for potent anti-inflammatory agents with a dissociated profile, aiming to separate the therapeutic anti-inflammatory effects (transrepression) from the undesirable metabolic side effects (transactivation). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Concepts: Dissociating GR Agonism

Glucocorticoids (GCs) are powerful anti-inflammatory drugs, but their long-term use is hampered by significant side effects such as osteoporosis, insulin (B600854) resistance, and muscle atrophy.[1][2] The prevailing hypothesis suggests that the anti-inflammatory actions of GCs are primarily mediated by the monomeric GR, which inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1 through a process called transrepression.[3][4] In contrast, many of the adverse effects are thought to arise from the dimerization of GR and its subsequent binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transactivation.[2][4]

The development of selective GR agonists and modulators (SEGRAMs) that preferentially induce transrepression over transactivation is a key strategy to develop safer anti-inflammatory therapies.[5] The arylpyrazole-based GR agonists discussed herein have shown promise as such "dissociated" ligands.[1][6]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the biological activity of a series of arylpyrazole-based glucocorticoid receptor agonists, highlighting key structural modifications and their impact on transrepression and transactivation activities. The data is extracted from studies by Kennedy et al. (2021) and Lato et al. (2022).[1][2]

Table 1: SAR of 1-(4-substituted phenyl)pyrazole Analogues

| Compound | R1 | R2 | Transrepression (CCL2) % Max Response vs. Dexamethasone | pIC50 (CCL2) | Transactivation (TAT) % Max Response vs. Dexamethasone | pEC50 (TAT) |

| 11aa | H | 4'-F | 82 | 7.45 | 4.72 | 6.64 |

| 11ab | H | 4'-Cl | 79 | 7.69 | 4.13 | 5.00 |

| 11ac | H | 4'-Br | 75 | 7.33 | 5.21 | 5.15 |

| 11ad | H | 4'-I | 68 | 7.01 | 6.33 | 5.32 |

| 11ae | H | 4'-CN | 85 | 7.89 | 3.98 | 5.11 |

| 11af | H | 4'-NO2 | 88 | 8.01 | 3.55 | 5.05 |

| AP13 | CH3 | 4'-F | 79 | 7.69 | < 50% of Dex | 5.00 |

| AP17 | H | 2',4'-diF | 96 | 8.11 | < 50% of Dex | 5.23 |

| AP22 | H | 3'-Cl | 81 | 7.45 | < 50% of Dex | 5.33 |

| AP23 | H | 3'-F | 28 | < 5 | < 10% of Dex | < 5 |

| AP25 | H | 3'-Br | 48 | < 5 | < 10% of Dex | < 5 |

| Dexamethasone | - | - | 82 | 8.91 | 100 | 8.50 |

| Hydrocortisone | - | - | 72 | 6.53 | 100 | 7.00 |

Data adapted from Kennedy BJ, et al. ACS Med Chem Lett. 2021 and Lato AM, et al. ACS Med Chem Lett. 2022.[1][2][3][4]

Key SAR Insights:

-

Electron-withdrawing groups on the phenyl ring: Compounds with electron-deficient arylpyrazole moieties, such as those with nitro (-NO2) and cyano (-CN) substituents at the 4'-position, generally exhibit potent transrepression activity with minimal transactivation.[1][3]

-

Stereochemistry: The stereochemistry of the hydroxyl group on the non-steroidal scaffold plays a crucial role. The si isomers, where the hydroxyl group is oriented "upward," are significantly more active in transrepression assays than the corresponding re isomers.[2]

-

Substitution pattern on the phenyl ring: The position of substituents on the phenyl ring is critical. For instance, moving a fluorine from the 4'- to the 3'-position can dramatically reduce activity.[2]

Experimental Protocols

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for the glucocorticoid receptor is initiated by the binding of an agonist, leading to downstream genomic effects.

Caption: Glucocorticoid Receptor Signaling Pathway.

General Workflow for SAR Study of GR Agonists

The structure-activity relationship of novel GR agonists is typically elucidated through a systematic workflow involving chemical synthesis, in vitro screening, and in vivo validation.

Caption: General workflow for an SAR study of GR agonists.

Detailed Experimental Protocols

1. Cell Culture and Transfection

-

Cell Line: Rat insulinoma 832/13 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.[4]

-

Transfection: For reporter gene assays, cells are seeded in 24-well plates and transfected with the appropriate luciferase reporter plasmid (e.g., CCL2-Luc for transrepression or TAT-Luc for transactivation) using a suitable transfection reagent according to the manufacturer's instructions.[4]

2. Transrepression Assay (CCL2-Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the expression of a pro-inflammatory gene, in this case, CCL2 (Chemokine (C-C motif) ligand 2), which is under the control of NF-κB.[4]

-

Principle: In the presence of an inflammatory stimulus (e.g., IL-1β), NF-κB is activated and drives the expression of the luciferase gene from the CCL2 promoter. A GR agonist that promotes transrepression will inhibit this NF-κB-mediated transcription, leading to a decrease in luciferase activity.

-

Protocol:

-

Transfected 832/13 cells are pre-treated with various concentrations of the test compound or vehicle for 1 hour.

-

Cells are then stimulated with a pro-inflammatory cytokine, such as IL-1β, for a defined period (e.g., 6-8 hours).

-

After stimulation, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data is normalized to the vehicle-treated, IL-1β-stimulated control, and pIC50 values are calculated.

-

3. Transactivation Assay (TAT-Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the transcription of a gene via GREs, which is a hallmark of the metabolic effects of glucocorticoids. Tyrosine aminotransferase (TAT) is a classic GR target gene.

-

Principle: A reporter construct containing GREs upstream of a minimal promoter driving the luciferase gene is used. Binding of the agonist-activated GR dimer to these GREs induces luciferase expression.

-

Protocol:

-

Cells transfected with a GRE-luciferase reporter plasmid are treated with various concentrations of the test compound or vehicle.

-

After an incubation period (e.g., 18-24 hours), the cells are lysed, and luciferase activity is measured.

-

Data is normalized to the maximal response induced by a potent GR agonist like dexamethasone, and pEC50 values are calculated.

-

4. In Vivo Anti-inflammatory Models (Example: Carrageenan-Induced Paw Edema)

This is a standard acute inflammation model to assess the in vivo efficacy of anti-inflammatory compounds.

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Protocol:

-

Animals are pre-treated with the test compound, a reference drug (e.g., prednisolone), or vehicle, administered orally or via another appropriate route.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce localized inflammation and edema.

-

Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

-

Conclusion